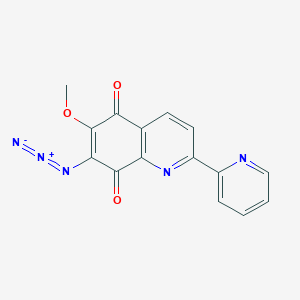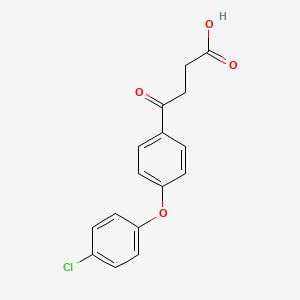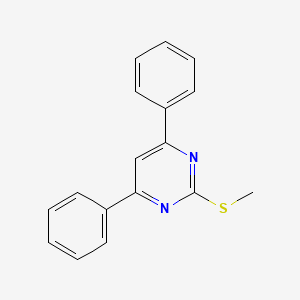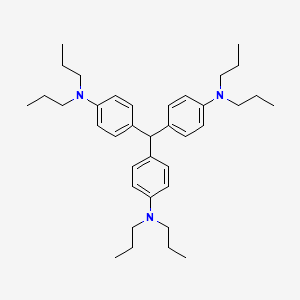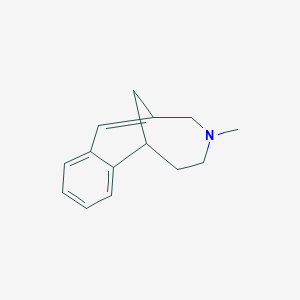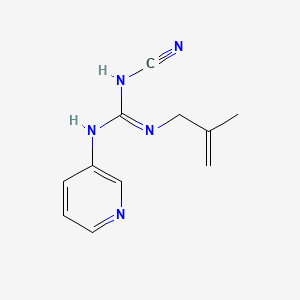
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclohexane moiety
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] can be achieved through several synthetic routes. One common method involves the condensation of pyrrole derivatives with cyclohexane-based intermediates under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites and altering the function of biological molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] stands out due to its unique structural features and reactivity. Similar compounds include:
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl-]
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-]
- 1H-Pyrrole, 1-butyl-
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Propiedades
Número CAS |
60550-21-2 |
|---|---|
Fórmula molecular |
C22H34N2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-butyl-2-[4-(1-butylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C22H34N2/c1-3-5-15-23-17-7-9-21(23)19-11-13-20(14-12-19)22-10-8-18-24(22)16-6-4-2/h7-10,17-20H,3-6,11-16H2,1-2H3 |
Clave InChI |
UIPWCBVHQZQANV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



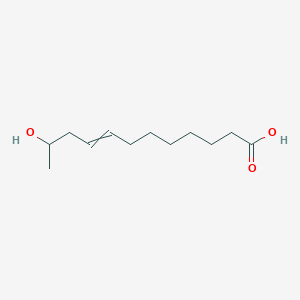
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
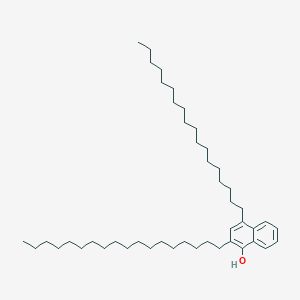
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)



